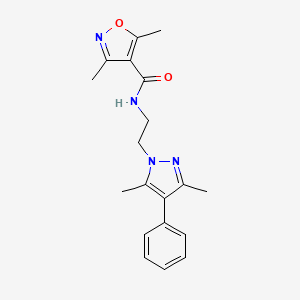

1-Phenylpyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

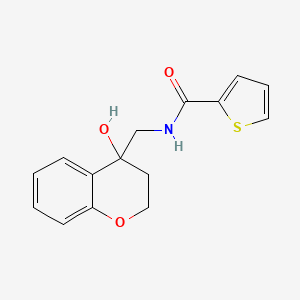

1-Phenylpyrrolidine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in recent years . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) . This indicates the presence of a carboxylic acid group attached to a phenylpyrrolidine structure.Chemical Reactions Analysis

The pyrrolidine ring in this compound is a versatile scaffold that can participate in various chemical reactions . The carboxylic acid group can also undergo typical reactions such as reduction .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 191.23 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Spectroscopic Analysis and Theoretical Studies :

- The compound 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, closely related to 1-Phenylpyrrolidine-2-carboxylic acid, has been synthesized and characterized using various spectroscopic and computational methods. This includes X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT) calculations. The study offers insights into the structural and thermodynamic parameters, electrostatic potential, and other electronic properties of the compound (Devi et al., 2018).

Synthesis of Chiral Building Blocks :

- A practical and efficient synthesis method for (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for synthesizing biologically active compounds, has been established. This synthesis utilizes aziridinium ion intermediates and demonstrates a robust, chromatography-free process with significant yields, highlighting its potential in large-scale production (Ohigashi et al., 2010).

Parallel Synthesis in Drug Development :

- A library of pyrimidine-5-carboxamides, which includes 6-(5-oxo-1-phenylpyrrolidine-3-yl) derivatives, was prepared using a parallel solution-phase approach. This highlights the compound's role in facilitating the synthesis of potentially biologically active molecules, showcasing its application in pharmaceutical research (Črček et al., 2012).

Investigation of Nonlinear Optical Properties :

- The nonlinear optical properties of a synthesized compound, closely related to this compound, were investigated using spectroscopic methods and DFT studies. This research provides valuable information on the electronic and optical characteristics of such compounds, which can be crucial for the development of new materials with specific optical applications (Devi et al., 2018).

Enzymatic Synthesis for Derivatives :

- Enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of GABA derivatives, was synthesized using a dynamic kinetic resolution process catalyzed by ω-transaminases. This demonstrates the compound's utility in generating derivatives of biomedical interest through enzymatic methods (Koszelewski et al., 2009).

Application in Asymmetric Synthesis :

- The enantiomers of a quinolonecarboxylic acid antibacterial agent, featuring a 3-aminopyrrolidin-1-yl structure, were synthesized asymmetrically. This underlines the potential use of related pyrrolidine derivatives in creating enantiomerically pure compounds for pharmaceutical applications (Rosen et al., 1988).

Study of Antimicrobial Properties :

- The antimicrobial activities of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, were investigated following microwave-assisted synthesis. This research showcases the potential use of these derivatives in developing new antimicrobial agents (Sreekanth & Jha, 2020).

Safety and Hazards

Direcciones Futuras

The catalytic reduction of carboxylic acid derivatives, including 1-Phenylpyrrolidine-2-carboxylic acid, has witnessed rapid development in recent years . This area of research is expected to continue to grow, contributing to the development of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

1-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMSDLWVAMNVOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252657-81-0 |

Source

|

| Record name | 1-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(cyanomethyl)amino]propanoate](/img/structure/B2641746.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2641750.png)

![2-[3-(3-methylphenoxy)propylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2641758.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine](/img/structure/B2641759.png)

![(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2641760.png)

![N-(4-bromobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2641761.png)